Acide 2-amino-2-éthylhexanoïque

Vue d'ensemble

Description

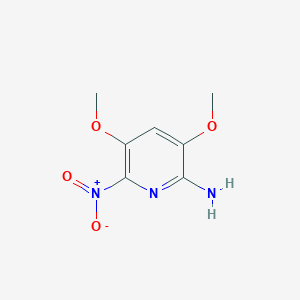

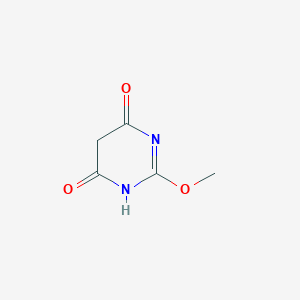

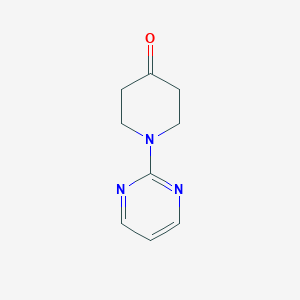

2-Amino-2-ethylhexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a branched-chain amino acid that is structurally related to valine and leucine. This compound is known for its applications in various fields, including pharmaceuticals, biochemistry, and industrial chemistry.

Applications De Recherche Scientifique

2-Amino-2-ethylhexanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a precursor for the synthesis of peptides and proteins, and is used in studies related to amino acid metabolism.

Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a pharmaceutical intermediate.

Mécanisme D'action

Target of Action

2-Amino-2-ethylhexanoic acid, also known as 2-Ethylhexanoic acid, is a chemical compound with a variety of applications . .

Mode of Action

It is known that the compound can be used in the production of various salts and esters . These derivatives may interact with their targets in different ways, leading to various biochemical changes.

Biochemical Pathways

It is known that the compound can be used in the production of various salts and esters . These derivatives may affect different biochemical pathways depending on their specific chemical structures and targets.

Result of Action

It is known that the compound can be used in the production of various salts and esters . These derivatives may have different effects depending on their specific chemical structures and targets.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Amino-2-ethylhexanoic acid are not fully understood due to the limited research available. It is known that 2-Amino-2-ethylhexanoic acid can interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antagonist for the fatty acid-sensing OR51E1 . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

The cellular effects of 2-Amino-2-ethylhexanoic acid are largely unexplored. It is known that the compound can influence cell function. For example, it has been shown to have negative chronotropic effects, which involve a decrease in heart rate

Molecular Mechanism

The exact molecular mechanism of action of 2-Amino-2-ethylhexanoic acid is not well understood. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an antagonist for the OR51E1 receptor, potentially influencing the receptor’s function .

Dosage Effects in Animal Models

The effects of 2-Amino-2-ethylhexanoic acid at different dosages in animal models are not well studied. It is known that the compound can have toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 2-Amino-2-ethylhexanoic acid are not well characterized. It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 2-Amino-2-ethylhexanoic acid is not well studied. It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylhexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-ethylhexanal, which is obtained through the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation and hydrogenation.

Amination: The 2-ethylhexanal is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Oxidation: The resulting intermediate is oxidized to form 2-amino-2-ethylhexanoic acid.

Industrial Production Methods: Industrial production of 2-amino-2-ethylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production.

Types of Reactions:

Oxidation: 2-Amino-2-ethylhexanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or air in the presence of catalysts like N-hydroxyphthalimide.

Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Oxo derivatives of 2-amino-2-ethylhexanoic acid.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Comparaison Avec Des Composés Similaires

- 2-Methylhexanoic acid

- 3-Methylhexanoic acid

- 2-Ethylhexanoic acid

- Valnoctamide

- 2-Methylheptane

Comparison: 2-Amino-2-ethylhexanoic acid is unique due to its branched-chain structure and the presence of both amino and carboxyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to its analogs, it offers distinct reactivity and properties that are valuable in synthetic and industrial chemistry .

Propriétés

IUPAC Name |

2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-78-3 | |

| Record name | NSC44106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the study of (S)-Butylethylglycine's conformational behavior important?

A1: (S)-Butylethylglycine is an α-ethylated α,α-disubstituted amino acid. These types of amino acids are known to influence the conformational preferences of peptides. Understanding how (S)-Butylethylglycine impacts peptide structure, specifically its tendency to form 3₁₀-helices as observed in the research [], is crucial for designing peptides with specific shapes and biological activities.

Q2: What experimental techniques were used to study the conformation of peptides containing (S)-Butylethylglycine?

A2: The researchers employed a combination of techniques to elucidate the conformational preferences of the synthesized peptides. X-ray crystallography revealed the solid-state structures []. In solution, infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, and ¹H-NMR spectroscopy provided complementary data on the peptide conformations []. These spectroscopic methods are sensitive to different aspects of molecular structure and offer a comprehensive view of conformational behavior.

Q3: Did the researchers utilize any computational methods to further understand the conformational behavior?

A3: Yes, the researchers employed molecular mechanics calculations to support their experimental findings []. These calculations help visualize and predict stable conformations, providing valuable insights into the factors governing the observed structural preferences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)